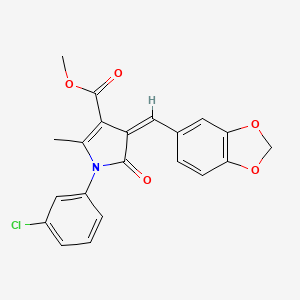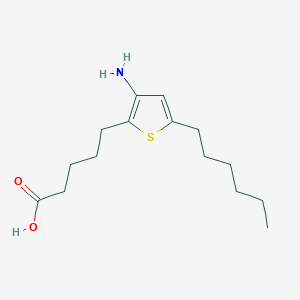![molecular formula C24H27FN4O5 B4918446 1-[3-Fluoro-4-[4-(2-morpholin-4-yl-5-nitrobenzoyl)piperazin-1-yl]phenyl]propan-1-one](/img/structure/B4918446.png)
1-[3-Fluoro-4-[4-(2-morpholin-4-yl-5-nitrobenzoyl)piperazin-1-yl]phenyl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-Fluoro-4-[4-(2-morpholin-4-yl-5-nitrobenzoyl)piperazin-1-yl]phenyl]propan-1-one is a complex organic compound that belongs to the class of phenylmorpholines. These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond
Méthodes De Préparation
The synthesis of 1-[3-Fluoro-4-[4-(2-morpholin-4-yl-5-nitrobenzoyl)piperazin-1-yl]phenyl]propan-1-one involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-fluoro-4-nitrobenzoyl chloride with piperazine to form an intermediate, which is then reacted with morpholine under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-[3-Fluoro-4-[4-(2-morpholin-4-yl-5-nitrobenzoyl)piperazin-1-yl]phenyl]propan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial agent, particularly against gram-positive bacterial strains.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It is used in studies related to enzyme inhibition and molecular docking to understand its binding affinity and specificity.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its mechanism of action can vary depending on the specific biological target and the context of its use.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-[3-Fluoro-4-[4-(2-morpholin-4-yl-5-nitrobenzoyl)piperazin-1-yl]phenyl]propan-1-one include other phenylmorpholines and derivatives with similar structural features. Some examples are:
3-fluoro-N-1H-indol-5-yl-5-morpholin-4-ylbenzamide: This compound also contains a morpholine ring and a benzene ring linked through a carbon-nitrogen bond.
N-(1-(3-Fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides: These compounds are studied for their antibacterial properties and share similar structural motifs.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[3-fluoro-4-[4-(2-morpholin-4-yl-5-nitrobenzoyl)piperazin-1-yl]phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O5/c1-2-23(30)17-3-5-22(20(25)15-17)26-7-9-28(10-8-26)24(31)19-16-18(29(32)33)4-6-21(19)27-11-13-34-14-12-27/h3-6,15-16H,2,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNAKYQCUWPKCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])N4CCOCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4918371.png)
![methyl 4-[5-({methyl[(5-methyl-2-furyl)methyl]amino}methyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B4918377.png)
![3-{1-[4-(methylthio)benzyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B4918384.png)
![4-[(2-prop-2-enoxyphenyl)methyl]morpholine](/img/structure/B4918391.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4918398.png)

![N-(4-bromo-3-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4918412.png)
![2-(Ethylsulfanyl)ethyl 4-[4-(acetyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4918415.png)
![1-[(3-Chlorophenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine;oxalic acid](/img/structure/B4918420.png)
![2,3-dichloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4918433.png)
![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N,3-dimethylbenzenesulfonamide](/img/structure/B4918441.png)
![{2-bromo-4-[(E)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4918462.png)

![methyl [4-bromo-5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene]acetate](/img/structure/B4918482.png)
